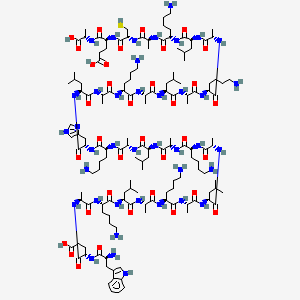
KALA Amphipathic Peptide (H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KALA Amphipathic Peptide (H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH) is a useful research compound. Its molecular formula is C144H248N40O35S and its molecular weight is 3131.8 g/mol. The purity is usually 95%.
The exact mass of the compound KALA Amphipathic Peptide (H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH) is 3130.8610058 g/mol and the complexity rating of the compound is 6900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality KALA Amphipathic Peptide (H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KALA Amphipathic Peptide (H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the KALA Amphipathic Peptide is DNA . It binds to DNA, which is a crucial step in its mechanism of action .
Mode of Action
The KALA peptide interacts with its target, DNA, by binding to it . This interaction leads to the destabilization of membranes . The peptide’s ability to destabilize membranes is key to its role in mediating the transfection of plasmid DNA in various cell lines .
Biochemical Pathways
It is known that the peptide plays a role in the transfection of plasmid dna . This suggests that it may affect pathways related to DNA replication and gene expression.
Result of Action
The result of the KALA peptide’s action is the successful transfection of plasmid DNA in various cell lines . This means that the peptide can introduce plasmid DNA into cells, which can then be incorporated into the cells’ own DNA and expressed .
生化分析
Biochemical Properties
The KALA Amphipathic Peptide interacts with various biomolecules, primarily DNA. It binds to DNA and modifies a plasmid DNA-encapsulating liposomal membrane . This interaction is crucial for its role in biochemical reactions, particularly in gene delivery and immune activation .
Cellular Effects
The KALA Amphipathic Peptide has significant effects on various types of cells and cellular processes. It facilitates transgene expression and immune activation in bone marrow-derived dendritic cells . It influences cell function by mediating the transfection of DNA, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The KALA Amphipathic Peptide exerts its effects at the molecular level primarily through its binding interactions with DNA. It modifies a plasmid DNA-encapsulating liposomal membrane and is used as a fusogenic peptide . This interaction leads to changes in gene expression and facilitates the transfection of DNA .
Metabolic Pathways
The KALA Amphipathic Peptide is involved in various metabolic pathways, primarily related to gene delivery and immune activation
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRASVAJSLACPX-HDEIQLLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H248N40O35S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3131.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













